molecular formula C7H5F3N2O3 B11882683 Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate

Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate

Cat. No.: B11882683
M. Wt: 222.12 g/mol
InChI Key: QRAVOMIDVINAEX-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate is an organic compound with the molecular formula C7H5F3N2O3 It is a derivative of pyrazine, characterized by the presence of a trifluoromethoxy group at the 5-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with trifluoromethoxy reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between organoboron compounds and halogenated pyrazine derivatives . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with biological targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Methylpyrazine-2-carboxylate: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    2-Methyl-5-trifluoromethyl-pyrazine: Another derivative with a trifluoromethyl group at the 5-position.

Uniqueness

Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C7H5F3N2O3

Molecular Weight

222.12 g/mol

IUPAC Name

methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate

InChI

InChI=1S/C7H5F3N2O3/c1-14-6(13)4-2-12-5(3-11-4)15-7(8,9)10/h2-3H,1H3

InChI Key

QRAVOMIDVINAEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=N1)OC(F)(F)F

Origin of Product

United States

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